molecular formula C13H14O2 B13954916 5-(2,5-Dimethylphenyl)-3-methyl-2(5H)-furanone CAS No. 55591-07-6

5-(2,5-Dimethylphenyl)-3-methyl-2(5H)-furanone

Cat. No.: B13954916
CAS No.: 55591-07-6
M. Wt: 202.25 g/mol
InChI Key: HOSIBDFLEFXUOW-UHFFFAOYSA-N
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Description

5-(2,5-Dimethylphenyl)-3-methyl-2(5H)-furanone is an organic compound with a unique structure that combines a furanone ring with a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-Dimethylphenyl)-3-methyl-2(5H)-furanone typically involves the reaction of 2,5-dimethylphenyl derivatives with appropriate furanone precursors. One common method includes the use of Friedel-Crafts acylation, where 2,5-dimethylphenyl ketone is reacted with a furanone derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts acylation reactions, optimized for yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dimethylphenyl)-3-methyl-2(5H)-furanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the furanone ring to a more saturated structure.

    Substitution: Electrophilic aromatic substitution reactions can occur on the dimethylphenyl ring, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Saturated furanone derivatives.

    Substitution: Halogenated or nitrated dimethylphenyl derivatives.

Scientific Research Applications

5-(2,5-Dimethylphenyl)-3-methyl-2(5H)-furanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2,5-Dimethylphenyl)-3-methyl-2(5H)-furanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethylphenyl isocyanate
  • 2,5-Dimethylphenylmethanol
  • 2,5-Dimethylphenol

Comparison

5-(2,5-Dimethylphenyl)-3-methyl-2(5H)-furanone is unique due to its furanone ring structure, which imparts distinct chemical and biological properties

Properties

CAS No.

55591-07-6

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

2-(2,5-dimethylphenyl)-4-methyl-2H-furan-5-one

InChI

InChI=1S/C13H14O2/c1-8-4-5-9(2)11(6-8)12-7-10(3)13(14)15-12/h4-7,12H,1-3H3

InChI Key

HOSIBDFLEFXUOW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2C=C(C(=O)O2)C

Origin of Product

United States

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